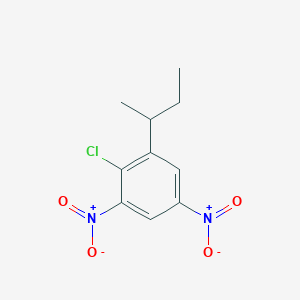

1-Sec-butyl-2-chloro-3,5-dinitrobenzene

Descripción

1-Sec-butyl-2-chloro-3,5-dinitrobenzene is a substituted benzene derivative featuring a sec-butyl group at position 1, a chlorine atom at position 2, and nitro groups at positions 3 and 3. The sec-butyl group introduces steric bulk and lipophilicity, while the electron-withdrawing nitro and chloro groups influence electronic effects and chemical stability .

Propiedades

IUPAC Name |

1-butan-2-yl-2-chloro-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-3-6(2)8-4-7(12(14)15)5-9(10(8)11)13(16)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAALDAFPOJOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245808 | |

| Record name | 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19921-90-5 | |

| Record name | 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19921-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Sec-butil-2-cloro-3,5-dinitrobenceno típicamente involucra reacciones de sustitución electrofílica aromática. Un método común incluye la nitración de 1-sec-butil-2-clorobenceno utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la introducción selectiva de grupos nitro en las posiciones 3 y 5 del anillo de benceno.

Métodos de producción industrial

En un entorno industrial, la producción de 1-Sec-butil-2-cloro-3,5-dinitrobenceno puede implicar procesos de nitración a gran escala. Estos procesos están optimizados para el rendimiento y la pureza, a menudo utilizando reactores de flujo continuo y técnicas de separación avanzadas para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

1-Sec-butil-2-cloro-3,5-dinitrobenceno experimenta varias reacciones químicas, incluyendo:

Sustitución nucleofílica: El átomo de cloro puede ser reemplazado por nucleófilos como aminas o tioles.

Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como gas hidrógeno en presencia de un catalizador o hidruros metálicos.

Oxidación: Aunque menos común, el compuesto puede sufrir reacciones de oxidación bajo condiciones específicas.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como hidróxido de sodio o tiolato de potasio en solventes polares.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) o hidruros metálicos como hidruro de aluminio y litio (LiAlH4).

Oxidación: Agentes oxidantes fuertes como permanganato de potasio (KMnO4) u óxido de cromo (VI) (CrO3).

Principales productos formados

Sustitución nucleofílica: Formación de derivados de benceno sustituidos.

Reducción: Formación de 1-sec-butil-2-cloro-3,5-diaminobenceno.

Oxidación: Formación de varios productos oxidados dependiendo de las condiciones de reacción.

Aplicaciones Científicas De Investigación

1-Sec-butil-2-cloro-3,5-dinitrobenceno tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos y como herramienta farmacológica.

Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 1-Sec-butil-2-cloro-3,5-dinitrobenceno involucra su interacción con objetivos moleculares a través de reacciones electrofílicas y nucleofílicas. Los grupos nitro y el átomo de cloro juegan un papel crucial en estas interacciones, influenciando la reactividad del compuesto y la afinidad de unión. Las vías involucradas pueden incluir la formación de intermedios reactivos y modificaciones covalentes subsecuentes de las moléculas objetivo.

Comparación Con Compuestos Similares

Structural and Physical Properties

Key structural analogs include:

Key Observations :

- Steric Effects : The sec-butyl group in the target compound increases molecular weight and steric hindrance compared to smaller substituents (e.g., methoxy or chloromethyl groups). This may reduce solubility in polar solvents but enhance lipid membrane permeability .

- Electronic Effects : Nitro groups are strong electron-withdrawing groups, directing electrophilic substitution to meta/para positions. Chlorine (moderately electron-withdrawing) and methoxy (electron-donating) groups alter reactivity patterns in nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.